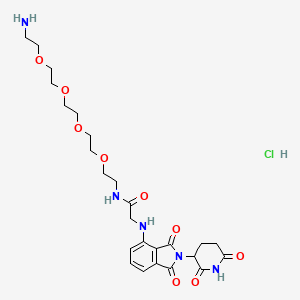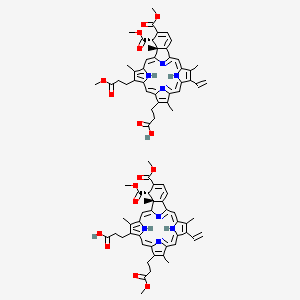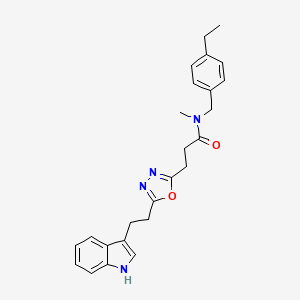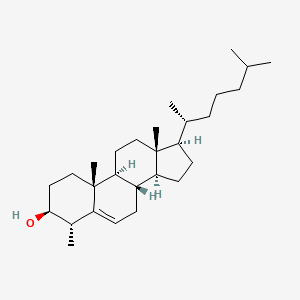
Thalidomide-NH-amido-PEG4-C2-NH2 hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thalidomide-NH-amido-PEG4-C2-NH2 hydrochloride is a synthesized compound that incorporates a thalidomide-based cereblon ligand and a polyethylene glycol linker with a terminal amine. This compound is primarily used in the field of PROTAC (Proteolysis Targeting Chimeras) research, where it serves as a functionalized cereblon ligand for targeted protein degradation .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-NH-amido-PEG4-C2-NH2 hydrochloride involves multiple steps:
Thalidomide Functionalization: Thalidomide is first functionalized to introduce an amido group.
PEGylation: The functionalized thalidomide is then conjugated with a polyethylene glycol (PEG) linker.
Amine Introduction: The PEG linker is further modified to introduce a terminal amine group.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form to enhance stability and solubility
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and purification systems. The process includes:
Batch Synthesis: Large quantities of the compound are synthesized in batch reactors.
Purification: The crude product is purified using techniques such as chromatography and crystallization.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency
化学反応の分析
Types of Reactions
Thalidomide-NH-amido-PEG4-C2-NH2 hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also undergo reduction reactions to yield reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions for substitution reactions vary depending on the desired product but often involve catalysts and specific solvents
Major Products
科学的研究の応用
Thalidomide-NH-amido-PEG4-C2-NH2 hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Employed in studies involving protein degradation and cellular processes.
Medicine: Investigated for its potential therapeutic applications, particularly in targeted cancer therapies.
Industry: Utilized in the development of new materials and chemical processes .
作用機序
Thalidomide-NH-amido-PEG4-C2-NH2 hydrochloride exerts its effects by binding to the cereblon protein, a component of the E3 ubiquitin ligase complex. This binding facilitates the recruitment of target proteins to the ubiquitin-proteasome system, leading to their selective degradation. The compound’s mechanism of action involves the formation of a ternary complex between the cereblon ligand, the target protein, and the E3 ligase, ultimately resulting in the ubiquitination and degradation of the target protein .
類似化合物との比較
Similar Compounds
- Thalidomide-O-amido-PEG4-C2-NH2 hydrochloride
- Pomalidomide-PEG4-Ph-NH2
- Lenalidomide-PEG4-Ph-NH2
- 5-Aminothalidomide
Uniqueness
Thalidomide-NH-amido-PEG4-C2-NH2 hydrochloride is unique due to its specific structure, which includes a thalidomide-based cereblon ligand and a polyethylene glycol linker with a terminal amine. This unique structure allows for efficient binding to cereblon and effective recruitment of target proteins for degradation, making it a valuable tool in PROTAC research .
特性
分子式 |
C25H36ClN5O9 |
|---|---|
分子量 |
586.0 g/mol |
IUPAC名 |
N-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetamide;hydrochloride |
InChI |
InChI=1S/C25H35N5O9.ClH/c26-6-8-36-10-12-38-14-15-39-13-11-37-9-7-27-21(32)16-28-18-3-1-2-17-22(18)25(35)30(24(17)34)19-4-5-20(31)29-23(19)33;/h1-3,19,28H,4-16,26H2,(H,27,32)(H,29,31,33);1H |
InChIキー |
WXFMEPPJXPGZFS-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCC(=O)NCCOCCOCCOCCOCCN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(1R,3S)-5-[2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trifluoro-6-hydroxy-6-(trifluoromethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B11935391.png)


![2-(diethylamino)ethyl (2R)-2-[(2-chloro-6-methylbenzoyl)amino]-3-[4-[(2,6-dichlorobenzoyl)amino]phenyl]propanoate;hydrochloride](/img/structure/B11935410.png)
![(2Z)-2-[(3-benzyl-1,3-thiazol-3-ium-2-yl)methylidene]-5-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-3-ethyl-1,3-thiazolidin-4-one;chloride](/img/structure/B11935415.png)


![N-[(2R)-3-cyclohexyl-1-[[(2R,3R)-3-methyl-1-oxo-1-spiro[indene-1,4'-piperidine]-1'-ylpentan-2-yl]amino]-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B11935425.png)
![(2R)-6-chloro-2-[(sulfamoylamino)methyl]-2,3-dihydro-1,4-benzodioxine](/img/structure/B11935433.png)
![4-[2-[5-(diethylaminomethyl)-2-methoxyphenyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-propan-2-ylbenzoic acid;2,2,2-trifluoroacetic acid](/img/structure/B11935438.png)


